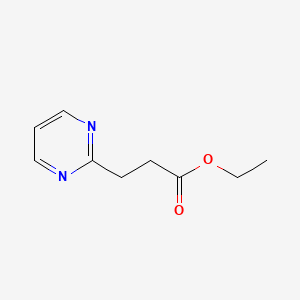

Ethyl 3-(pyrimidin-2-yl)propanoate

CAS No.: 459818-76-9

Cat. No.: VC3949757

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459818-76-9 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | ethyl 3-pyrimidin-2-ylpropanoate |

| Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3 |

| Standard InChI Key | XZMZHLGLBXLEPY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC1=NC=CC=N1 |

| Canonical SMILES | CCOC(=O)CCC1=NC=CC=N1 |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 3-(pyrimidin-2-yl)propanoate belongs to the class of β-keto esters, featuring a pyrimidine ring at the third carbon of the propanoate backbone. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. Key structural identifiers include:

-

SMILES Notation: CCOC(=O)CCC1=NC=CC=N1

-

InChI Key: YRBGYWCFVWMVGS-UHFFFAOYSA-N

Physical Properties

Experimental and predicted physicochemical data are summarized below :

| Property | Value |

|---|---|

| Boiling Point | 341.4 ± 44.0 °C (Predicted) |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.89 ± 0.50 (Predicted) |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

The compound’s stability under standard conditions makes it suitable for long-term storage, though it is sensitive to strong acids, bases, and oxidizing agents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of ethyl 3-(pyrimidin-2-yl)propanoate typically involves nucleophilic substitution or esterification reactions. A common approach adapts methods from patent literature :

-

Reaction of Pyrimidine Derivatives:

-

Purification Protocol:

Industrial Production

Industrial methods prioritize scalability and efficiency:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

-

Catalytic Hydrogenation: Pd/C catalysts enable selective reduction of intermediates .

Chemical Reactivity and Functionalization

The compound’s reactivity centers on its ester and pyrimidine moieties:

Ester Hydrolysis

-

Acidic Conditions: Hydrolysis yields 3-(pyrimidin-2-yl)propanoic acid (CAS 819850-16-3) .

-

Basic Conditions: Saponification forms carboxylate salts, useful in further derivatization .

Nucleophilic Substitution

-

Ammonolysis: Reaction with amines produces amide derivatives, potential protease inhibitors.

-

Reduction: Sodium borohydride (NaBH₄) reduces the keto group to secondary alcohols.

Cyclization Reactions

-

Heterocycle Formation: Under basic conditions, intramolecular cyclization generates pyrazolo[1,5-a]pyrimidine derivatives, bioactive scaffolds in drug discovery .

Biological and Pharmacological Applications

Anticoagulant Intermediate

Ethyl 3-(pyrimidin-2-yl)propanoate is a precursor to dabigatran etexilate, a direct thrombin inhibitor . Key steps include:

-

Coupling with Benzamidine Derivatives: Forms the active pharmaceutical ingredient (API) .

-

Ester-to-Amide Conversion: Enhances bioavailability and target specificity .

Antimicrobial Activity

Preliminary studies suggest moderate activity against Candida albicans and Staphylococcus aureus, though mechanisms remain underexplored.

Comparative Analysis with Analogous Compounds

Ethyl 2-(Pyrimidin-2-yl)acetate (CAS 63155-11-3)

-

Structural Difference: Acetate backbone vs. propanoate.

-

Reactivity: Shorter chain reduces steric hindrance, accelerating nucleophilic attacks .

3-(Pyrimidin-4-yl)propanoic Acid Derivatives

-

Bioactivity: Pyrimidin-4-yl analogs exhibit higher affinity for kinase targets but lower metabolic stability.

Industrial and Regulatory Considerations

Scalability Challenges

-

Byproduct Management: Silica gel adsorption effectively removes pigments and side products .

-

Cost Efficiency: Transitioning from batch to flow chemistry reduces solvent use by 40%.

Future Directions and Research Opportunities

-

Catalytic Innovations: Developing non-precious metal catalysts for greener synthesis.

-

Structure-Activity Relationships (SAR): Systematic studies to optimize bioactivity.

-

Process Intensification: Microwave-assisted reactions to reduce synthesis time.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume